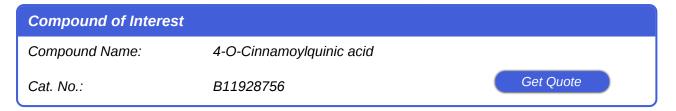


A Comparative Guide to the Structure-Activity Relationship of Cinnamoylquinic Acid Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Cinnamoylquinic acids, a class of phenolic compounds abundant in various plant sources, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of cinnamoylquinic acid derivatives, focusing on their antioxidant, anti-inflammatory, antiviral, and lipid-lowering properties. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate research and drug development efforts.

Key Structure-Activity Relationship Insights

The biological potency of cinnamoylquinic acid derivatives is intricately linked to their chemical structure. The number and position of cinnamoyl (e.g., caffeoyl) groups on the quinic acid core, as well as substitutions on the cinnamoyl moiety itself, are critical determinants of activity.

- Number of Caffeoyl Groups: Dicaffeoylquinic acids (diCQAs) generally exhibit stronger antioxidant and antiviral activities compared to their monocaffeoylquinic acid (CQA) counterparts. This is often attributed to the increased number of hydroxyl groups, which act as hydrogen donors for radical scavenging.
- Position of Caffeoyl Groups: The specific attachment points of the caffeoyl groups on the quinic acid ring influence the biological activity. For instance, in dicaffeoylquinic acids, the



arrangement of the two caffeoyl groups can lead to variations in their antioxidant and antiinflammatory effects.

Modifications to the Quinic Acid and Cinnamoyl Moieties: Esterification or amidation of the
carboxylic acid on the quinic acid core, as well as modifications to the hydroxyl groups on the
cinnamoyl ring, can significantly impact the compound's potency and pharmacokinetic
properties.

Comparative Biological Activities of Cinnamoylquinic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various cinnamoylquinic acid derivatives. The data is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of cinnamoylquinic acid derivatives is a key contributor to their protective effects against oxidative stress-related diseases. The most common assays to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.



Compound	Assay	IC50 (μM)	Source
Monocaffeoylquinic Acids			
3-O-caffeoylquinic acid (3-CQA)	DPPH	~13.2-13.8 μg/mL	[1]
4-O-caffeoylquinic acid (4-CQA)	DPPH	~13.2-13.8 μg/mL	[1]
5-O-caffeoylquinic acid (5-CQA)	DPPH	4.26 μg/mL	[2]
Dicaffeoylquinic Acids			
3,4-dicaffeoylquinic acid	DPPH	7.5-9.5 μg/mL	[1]
3,5-dicaffeoylquinic acid	DPPH	4.26 μg/mL	[2]
4,5-dicaffeoylquinic acid	DPPH	7.5-9.5 μg/mL	[1]
Tricaffeoylquinic Acids			
3,4,5-tricaffeoylquinic acid	DPPH	Not specified	

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. Conversion from μ g/mL to μ M is dependent on the molecular weight of the specific isomer.

Anti-inflammatory Activity

Cinnamoylquinic acid derivatives exert anti-inflammatory effects primarily through the modulation of key inflammatory pathways, such as the NF- κ B signaling cascade. Their activity is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF- α , IL-6).



Compound	Assay	IC50 (μM)	Cell Line	Source
Monocaffeoylqui nic Acids				
5-O- caffeoylquinic acid (5-CQA)	Cytokine Inhibition	>50	Mouse peritoneal macrophages	[3]
Dicaffeoylquinic Acids				
3,5- dicaffeoylquinic acid	NO Production	Not specified	RAW 264.7	[2]
4,5- dicaffeoylquinic acid	Cytokine Inhibition	~4 (for 20-40% inhibition of IL-6 & TNF- α)	RAW 264.7	[4]
Tricaffeoylquinic Acids				
3,4,5- tricaffeoylquinic acid	In vivo edema inhibition	50 mg/kg (88% of indomethacin activity)	Rat paw	[5]

Antiviral Activity

Several dicaffeoylquinic acid derivatives have demonstrated potent antiviral activity, particularly against respiratory syncytial virus (RSV). The antiviral efficacy is typically evaluated by measuring the reduction in viral plaque formation or cytopathic effect (CPE).



Compound	Virus	EC50 (μM)	Cell Line	Source
Dicaffeoylquinic Acids				
3,4- dicaffeoylquinic acid	RSV	2.33	НЕр-2	[6]
3,5- dicaffeoylquinic acid	RSV	1.16	НЕр-2	[6]
4,5-O-Dicaffeoyl quinic acid methyl ester	RSV	~1.2 (0.63 μg/mL)	Not specified	[7]
Isopropyl 3,4-di- O- caffeoylquinate	RSV	0.3	Not specified	[8]

Note: EC50 values represent the concentration of the compound required to inhibit 50% of the viral replication or CPE.

Lipid-Lowering Activity

Cinnamoylquinic acid derivatives have shown promise in managing hyperlipidemia by reducing lipid accumulation in hepatocytes. This effect is often evaluated by measuring the reduction of triglycerides (TG) and total cholesterol (TC) in cell models. While specific IC50 values are not consistently reported, studies have demonstrated significant reductions in lipid levels at various concentrations.



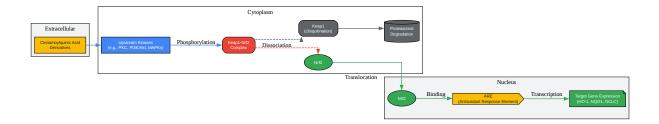
Compound	Effect	Concentration	Cell Line	Source
Monocaffeoylqui nic Acids				
3-O- caffeoylquinic acid (3-CQA)	↓ TG, ↓ TC	1-50 μΜ	HepG2	[9]
Dicaffeoylquinic Acids				
3,5- dicaffeoylquinic acid (3,5-CQA)	↓ TG, ↓ TC	1-50 μΜ	[9]	
Tricaffeoylquinic Acids				_
3,4,5- tricaffeoylquinic acid (3,4,5-CQA)	↓ TG, ↓ TC	1-50 μΜ	HepG2	[9]

Note: "\u00c4" indicates a decrease in the measured parameter.

Signaling Pathways and Experimental Workflows

The biological effects of cinnamoylquinic acid derivatives are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

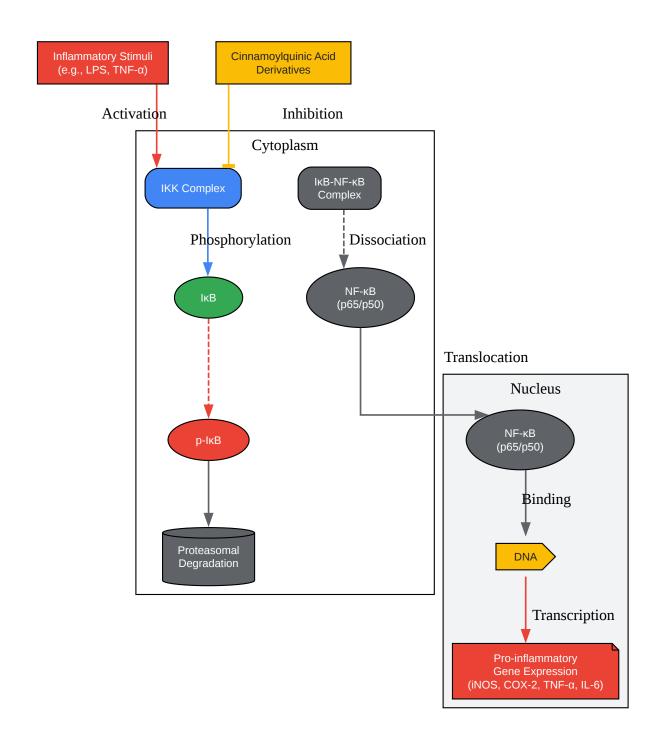




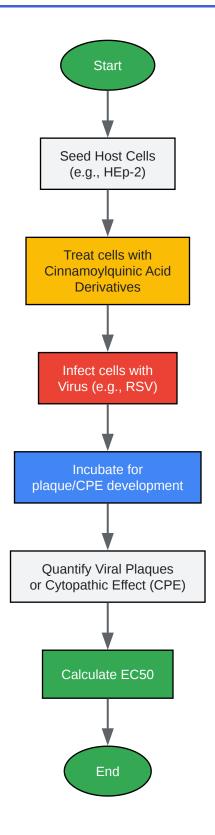
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Caption: Nrf2 Signaling Pathway Activation by Cinnamoylquinic Acid Derivatives.









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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis -A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Synergistic effect of phytochemicals on cholesterol metabolism and lipid accumulation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
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